molecular formula C21H16BrClO4 B5489512 (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE

(E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5489512
M. Wt: 447.7 g/mol
InChI Key: AQCGNKYJOJMXEB-CMDGGOBGSA-N
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Description

(E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a propenone moiety, and halogenated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the halogenated phenyl groups through nucleophilic substitution reactions. The final step involves the formation of the propenone moiety via aldol condensation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol.

    Substitution: Halogenated phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug development for various therapeutic areas.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClO4/c1-25-17-4-2-3-14(11-17)20(24)9-8-16-6-7-18(27-16)13-26-21-10-5-15(22)12-19(21)23/h2-12H,13H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCGNKYJOJMXEB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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